molecular formula C17H25NO3 B12099863 tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate

tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate

Cat. No.: B12099863
M. Wt: 291.4 g/mol
InChI Key: LYJGDJOLJHKQQC-UHFFFAOYSA-N
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Description

tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Addition of the tert-Butyl Group: The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and organometallic reagents are commonly employed.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various alkylated pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2S)-2-[(benzyloxy)methyl]piperidine-1-carboxylate
  • tert-Butyl(2S)-2-[(benzyloxy)methyl]azetidine-1-carboxylate
  • tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-2-carboxylate

Uniqueness

tert-Butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability. The benzyloxy group offers potential for further functionalization, while the pyrrolidine ring contributes to the compound’s rigidity and conformational stability.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 2-(phenylmethoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-7-10-15(18)13-20-12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3

InChI Key

LYJGDJOLJHKQQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COCC2=CC=CC=C2

Origin of Product

United States

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